N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and a methoxyethyl carbamoyl moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids , or they can interact with cancer cells to inhibit their growth
Biochemical Pathways
For instance, they can interfere with the normal functioning of the nervous system by their role in the synthesis of neurotransmitters, such as acetylcholine
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially have antimicrobial and anticancer effects . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyclopropane carboxamide group and the methoxyethyl carbamoyl moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The thiazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and cyclopropane carboxamides, such as:
- Thiazole-based antimicrobial agents
- Cyclopropane carboxamide-containing drugs
Uniqueness
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-5-4-13-10(16)6-9-7-19-12(14-9)15-11(17)8-2-3-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCYPHLXKSZIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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